Ibuprofen lysine

Vue d'ensemble

Description

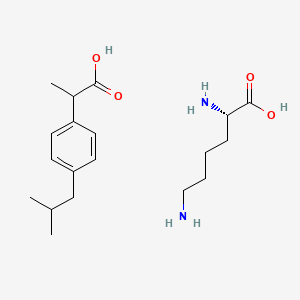

L’ibuprofène lysine est un composé formé par la combinaison de l’ibuprofène et de la lysine. L’ibuprofène est un anti-inflammatoire non stéroïdien (AINS) dérivé de l’acide propionique, largement utilisé pour soulager la douleur, réduire la fièvre et atténuer l’inflammation. La lysine est un acide aminé essentiel qui améliore la solubilité et l’absorption de l’ibuprofène, ce qui fait de l’ibuprofène lysine une formulation à action plus rapide que l’ibuprofène seul .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’ibuprofène lysine implique la réaction de l’ibuprofène avec la lysine. Le processus commence généralement par la préparation de l’ibuprofène par acylation de Friedel-Crafts de l’isobutylbenzène avec l’anhydride acétique, suivie d’une hydrolyse et d’une décarboxylation pour obtenir l’ibuprofène. L’ibuprofène est ensuite mis à réagir avec la lysine dans des conditions contrôlées pour former l’ibuprofène lysine .

Méthodes de production industrielle

La production industrielle de l’ibuprofène lysine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de techniques avancées telles que la cristallisation et la filtration pour isoler et purifier le produit final. La production est effectuée conformément aux normes réglementaires pour garantir la sécurité et l’efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’ibuprofène lysine subit diverses réactions chimiques, notamment :

Oxydation : L’ibuprofène lysine peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir l’ibuprofène lysine en son alcool correspondant.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique de l’ibuprofène, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’ibuprofène lysine comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’ibuprofène lysine comprennent des dérivés hydroxylés, des alcools et des composés aromatiques substitués. Ces produits ont des propriétés pharmacologiques variables et peuvent être utilisés pour différentes applications thérapeutiques .

Applications de la recherche scientifique

L’ibuprofène lysine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la solubilité et la biodisponibilité des médicaments.

Biologie : Investigué pour ses effets sur les processus cellulaires et les voies de l’inflammation.

Médecine : Largement utilisé pour le traitement de la douleur, de la fièvre et de l’inflammation. Il est également utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans différentes populations de patients.

Industrie : Employé dans la formulation de médicaments analgésiques à action rapide et d’autres produits pharmaceutiques

Applications De Recherche Scientifique

Synthesis and Properties

Ibuprofen lysine is synthesized by combining ibuprofen with lysine, resulting in a compound that exhibits improved solubility and absorption compared to standard ibuprofen formulations. The synthesis process involves dissolving lysine in purified water and ibuprofen in ethanol, followed by a series of reactions that yield high-purity crystals of this compound . This compound is characterized by its faster onset of action, higher bioavailability, and lower toxicity compared to traditional ibuprofen .

Pain Management

This compound is primarily used for its analgesic properties. Studies have demonstrated that it provides faster pain relief than standard ibuprofen formulations. A pilot study involving children post-surgery indicated that those treated with this compound exhibited significantly higher plasma concentrations shortly after administration compared to those receiving standard ibuprofen. This rapid absorption correlates with quicker pain relief, making it particularly effective for acute pain management in pediatric settings .

Treatment of Patent Ductus Arteriosus

This compound has been approved for the treatment of patent ductus arteriosus (PDA) in premature infants. Clinical trials have shown that it is more effective than placebo in reducing the need for rescue therapies such as indomethacin or surgical intervention. In one pivotal trial, 30.9% of infants treated with this compound required rescue therapy compared to 53% in the placebo group . The closure rate of PDA with intravenous this compound was reported at 75.1%, comparable to that of indomethacin .

Gastrointestinal Safety Concerns

While this compound is beneficial for various applications, there are documented adverse effects, particularly gastrointestinal complications. A case report highlighted instances of bowel perforation in a premature infant following treatment with this compound for PDA . This underscores the importance of monitoring gastrointestinal health when administering this medication.

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption characteristics. Studies indicate that the absolute bioavailability of ibuprofen increases when administered as a lysine salt compared to its acid form . This property not only facilitates quicker therapeutic effects but also reduces inter-individual variability in drug exposure, which is crucial for effective pain management .

Case Studies and Research Findings

| Study | Population | Findings |

|---|---|---|

| Kyselovic et al., 2020 | Children post-surgery | This compound resulted in higher plasma concentrations and faster pain relief compared to standard ibuprofen (p = 0.010) |

| FDA Trials | Premature infants with PDA | 30.9% required rescue therapy with this compound vs. 53% with placebo (p = 0.005) |

| Case Report | Premature infant | Documented bowel perforations following treatment with this compound, highlighting potential gastrointestinal risks |

Mécanisme D'action

L’ibuprofène lysine exerce ses effets en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de la douleur, de la fièvre et de l’inflammation. En inhibant la COX, l’ibuprofène lysine réduit la production de prostaglandines, soulageant ainsi la douleur, réduisant la fièvre et diminuant l’inflammation. La composante lysine améliore la solubilité et l’absorption de l’ibuprofène, ce qui conduit à une action plus rapide .

Comparaison Avec Des Composés Similaires

Composés similaires

Ibuprofène : Le composé parent de l’ibuprofène lysine, utilisé à des fins thérapeutiques similaires mais avec une absorption plus lente.

Ibuprofène arginate : Une autre forme saline de l’ibuprofène avec une solubilité et une absorption améliorées.

Kétoprofène : Un AINS similaire avec des propriétés pharmacocinétiques différentes.

Naproxène : Un autre AINS utilisé pour la douleur et l’inflammation avec une demi-vie plus longue

Unicité

L’ibuprofène lysine est unique en raison de son absorption rapide et de son action rapide par rapport à l’ibuprofène seul. L’ajout de lysine améliore la solubilité de l’ibuprofène, ce qui le rend plus efficace pour soulager la douleur aiguë. Cela fait de l’ibuprofène lysine un choix privilégié pour les affections nécessitant une gestion rapide de la douleur .

Activité Biologique

Ibuprofen lysine is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its unique properties and biological activities, making it an important subject of research in various medical fields. Here, we will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₉H₃₀N₂O₃

- Molecular Weight : 352.468 g/mol

- CAS Number : 57469-77-9

This compound primarily functions as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The IC50 values for COX-1 and COX-2 are approximately 13 μM and 370 μM, respectively . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Biological Activities

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Effects on Cancer :

- Impact on Gastrointestinal Health :

- Neuroprotective Effects :

Case Study 1: Bowel Perforation

A premature infant treated with this compound for PDA experienced bowel perforations shortly after administration. Surgical intervention revealed two small intestinal perforations, raising concerns about the gastrointestinal safety profile of this compound in neonates .

Case Study 2: Closure of Patent Ductus Arteriosus

In a clinical study involving 205 infants treated with intravenous this compound for PDA closure, the results showed that 84% had closed ducts by day three. The study concluded that this compound was as effective as indomethacin without significantly compromising renal or mesenteric blood flow .

Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024433 | |

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-77-9 | |

| Record name | Ibuprofen lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.